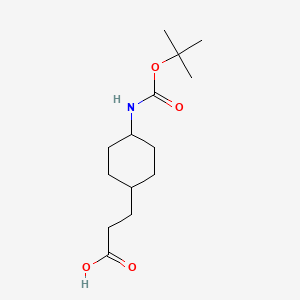

trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid

Description

Properties

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXYTBUDVLMXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441172 | |

| Record name | 3-{4-[(tert-Butoxycarbonyl)amino]cyclohexyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204245-65-8 | |

| Record name | 3-{4-[(tert-Butoxycarbonyl)amino]cyclohexyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Boc-Protected Cyclohexylamine

This method involves nucleophilic substitution to couple the Boc-protected cyclohexylamine with a propionic acid derivative.

Reaction Steps :

- Deprotonation : Boc-protected cyclohexylamine is treated with sodium hydride (NaH) in DMF at 4°C to generate a nucleophilic amine species.

- Alkylation : Ethyl 3-chloropropanoate is added, enabling nucleophilic attack on the alkyl halide. The reaction proceeds at room temperature for 2 hours.

- Hydrolysis : The ester intermediate is hydrolyzed under alkaline conditions (e.g., NaOH) to yield the free carboxylic acid.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Deprotonation | NaH (264 mg), DMF (10 mL), 4°C, 1 h | - |

| Alkylation | Ethyl 3-chloropropanoate (1.37 g), RT, 2 h | 90% |

| Hydrolysis | NaOH (30% aqueous), MeOH/H₂O, 60–65°C, 2 h | 90% |

Reductive Amination and Protection Strategy

This route focuses on constructing the cyclohexylamine core before Boc protection.

Reaction Steps :

- Reductive Amination : Cyclohexanone reacts with ammonium acetate under hydrogenation (H₂/Pd-C) to form cyclohexylamine.

- Boc Protection : The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

- Coupling to Propionic Acid : The Boc-protected cyclohexylamine is coupled to a propionic acid derivative via activation (e.g., DCC/HOBt).

Advantages :

Hydrolysis of Ester Intermediates

Ester hydrolysis is critical for converting alkyl esters to the target acid.

| Parameter | Details |

|---|---|

| Base | NaOH (30% aqueous) |

| Solvent | Methanol/water (7:1) |

| Temperature | 60–65°C |

| Time | 2 hours |

| Yield | 90% |

Critical Reaction Parameters

Solvent and Temperature Optimization

Catalysts and Bases

Stereochemical Control

The trans configuration is achieved through:

- Chiral Catalysts : Pd-based catalysts with chiral ligands (e.g., BINAP) during hydrogenation.

- Solvent Selection : Polar aprotic solvents (e.g., THF) favor retention of stereochemistry during alkylation.

- Purification : Chiral HPLC or crystallization with specific solvents (e.g., EtOAc/heptane).

Industrial-Scale Considerations

Comparative Analysis of Methods

| Method | Advantages | Drawbacks |

|---|---|---|

| Alkylation | High yield (90%), simple reagents | Limited stereochemical control |

| Reductive Amination | Excellent stereocontrol | Requires specialized catalysts |

| Hydrolysis | Fast, scalable | Sensitive to acid/base conditions |

Chemical Reactions Analysis

Types of Reactions

Trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting metabolic disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug molecules.

Case Study:

A study demonstrated its utility in synthesizing beta-lactamase inhibitors, which are pivotal in combating antibiotic resistance. The compound's ability to modulate enzyme activity was highlighted, showcasing its potential in developing new therapeutic agents against resistant bacterial strains .

Biochemical Research

Enzyme Activity Studies:

This compound is employed in research focused on enzyme mechanisms and protein-ligand interactions. Its unique structural features facilitate investigations into how enzymes function and interact with various substrates.

Example:

In a biochemical study, this compound was used to analyze enzyme kinetics, providing insights into the catalytic processes involved in metabolic pathways .

Drug Formulation

Enhancing Solubility and Stability:

The compound is known for its ability to improve the solubility and stability of active pharmaceutical ingredients. This is particularly valuable when formulating drugs that require specific delivery mechanisms.

Application Example:

In a formulation study, the compound was incorporated into a drug delivery system aimed at improving the bioavailability of poorly soluble drugs. Results indicated enhanced absorption rates and prolonged therapeutic effects .

Material Science

Specialized Polymers and Materials:

this compound is utilized in creating specialized polymers, particularly for coatings and adhesives due to its unique chemical properties.

Research Insight:

A project focused on developing eco-friendly adhesives incorporated this compound, resulting in materials with superior bonding strength and environmental stability compared to traditional formulations .

Analytical Chemistry

Standardization in Analytical Techniques:

This chemical is used as a standard in various analytical methods, aiding in the quantification of related compounds within complex mixtures.

Study Reference:

In an analytical chemistry application, this compound was utilized as a calibration standard for high-performance liquid chromatography (HPLC), demonstrating its effectiveness in ensuring accurate measurements of pharmaceutical compounds .

Summary Table of Applications

Mechanism of Action

The mechanism of action of trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Cyclohexylpropionic Acid Derivatives

(a) trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)-2-methylpropionic acid (QD-6807)

- CAS: Not specified

- Molecular Formula: C₁₅H₂₇NO₄

- Molecular Weight : 285.39 g/mol

- Key Difference : Addition of a methyl group to the propionic acid chain.

- Purity: 95% .

(b) cis-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic Acid

Boc-Protected Piperidinecarboxylic Acid

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- CAS : 652971-20-5

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol

- Key Difference : Replaces the cyclohexyl group with a phenyl-substituted piperidine ring.

- The phenyl group adds hydrophobicity, improving lipid solubility. Safety data indicate standard handling protocols for Boc-protected acids .

Simpler Propionic Acid Derivatives

Propionic Acid (CH₃CH₂COOH)

- CAS : 79-09-4

- Applications : Industrial delignification agent (e.g., in wood processing). Lower catalyst concentrations (0.1%) achieve optimal delignification compared to acetic acid .

- Contrast : Lacks the Boc-cyclohexylamine moiety, limiting its utility in synthetic chemistry but highlighting its role in bulk chemical processes.

Pyrethroid Metabolites

trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

- CAS: Not specified

- Molecular Formula : C₈H₁₀Cl₂O₂

- Source : Metabolite of pyrethroid pesticides (e.g., permethrin, cyfluthrin).

- Key Difference : Cyclopropane ring with chlorine substituents.

- Impact: Detected in urine as a biomarker of pesticide exposure.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Feature(s) |

|---|---|---|---|---|---|

| trans-3-(4-Boc-aminocyclohexyl)propionic acid | 204245-65-8 | C₁₄H₂₅NO₄ | 271.35 | 97% | Trans-cyclohexyl, Boc-amine |

| cis-3-(4-Boc-aminocyclohexyl)propionic acid | 204245-65-8 | C₁₄H₂₅NO₄ | 271.35 | 95% | Cis-cyclohexyl isomer |

| QD-6807 (2-methyl derivative) | N/A | C₁₅H₂₇NO₄ | 285.39 | 95% | Methyl-substituted propionic acid |

| (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | N/A | Piperidine, phenyl substituent |

Key Research Findings

- Stereochemistry Matters : The trans configuration of the target compound optimizes spatial compatibility in synthetic pathways, whereas cis isomers may require additional purification steps .

- Structural Modifications : Adding substituents (e.g., methyl in QD-6807) fine-tunes physicochemical properties, demonstrating the versatility of Boc-protected acids in drug design .

- Safety and Handling : Boc-protected compounds generally require standard safety protocols (e.g., ventilation, gloves), as seen in the piperidine derivative’s safety sheet .

Biological Activity

trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound belongs to the class of carbamic acid derivatives, characterized by a cyclohexane ring substituted with a tert-butoxycarbonylamino group and a propionic acid moiety. Its chemical structure can be represented as follows:

This structure indicates the presence of functional groups that may interact with biological targets, influencing its activity.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes, modulating their activity. This is particularly relevant in the context of drug development for diseases such as cancer and metabolic disorders.

- Protein-Ligand Interactions : It plays a role in studying protein-ligand interactions, which is crucial for understanding various biochemical pathways and developing targeted therapies.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

Table 1: Summary of Biological Activities

Case Study: Antitumor Potential

A study investigating the cytotoxicity of various compounds found that this compound exhibited selective toxicity against certain cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Synthesis and Applications

The synthesis of this compound involves several key steps, including reductive amination and ester hydrolysis. These synthetic routes highlight its utility as an intermediate in the production of complex organic molecules and pharmaceuticals.

Q & A

Basic Question: What are the key considerations for synthesizing trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid with high stereochemical purity?

Answer:

Synthesis requires careful control of reaction conditions to preserve the Boc (tert-butoxycarbonyl) group and achieve the desired trans configuration.

- Method : Use ethylene carbonylation (similar to propionic acid synthesis) with a Mo hexacarbonyl catalyst at ~180°C and 750 psig pressure to form the propionic acid backbone .

- Stereochemical Control : Cyclohexylamine intermediates should be resolved via chiral chromatography or enzymatic resolution to ensure trans configuration .

- Boc Protection : Avoid acidic conditions during coupling steps, as Boc groups are labile under strong acids. Use mild deprotection agents like TFA .

Basic Question: How should researchers handle and store this compound to prevent degradation?

Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the Boc group. Ensure the environment is moisture-free to avoid decomposition .

- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides, chlorates) or metals (e.g., Fe, Al) that may catalyze side reactions .

Advanced Question: How can conflicting NMR data on the trans configuration of the cyclohexyl group be resolved?

Answer:

- Analytical Triangulation :

- 1H-NMR : Compare coupling constants (J values) of axial/equatorial protons on the cyclohexyl ring. Trans configurations typically exhibit distinct splitting patterns .

- X-ray Crystallography : Resolve ambiguity by crystallizing the compound with a heavy atom (e.g., bromine derivative) for definitive structural confirmation .

- Dynamic NMR (DNMR) : Monitor temperature-dependent shifts to assess conformational mobility, which may obscure stereochemical assignments .

Advanced Question: What experimental strategies mitigate contradictions in biological activity data for Boc-protected propionic acid derivatives?

Answer:

- Controlled Release Systems : Encapsulate the compound in liposomes or polymeric matrices to stabilize its release and reduce batch-to-b variability .

- Metabolic Stability Assays : Pre-incubate the compound with liver microsomes to assess Boc group hydrolysis rates, which may alter activity .

- Orthogonal Assays : Validate results using both cell-based (e.g., glutamate receptor binding ) and cell-free (e.g., enzymatic inhibition) systems to isolate confounding factors.

Basic Question: Which purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate Boc-protected intermediates from unreacted starting materials .

- Recrystallization : Dissolve crude product in hot ethanol and cool to –20°C for slow crystallization, yielding >95% purity .

- HPLC : Employ reverse-phase C18 columns with 0.1% TFA in acetonitrile/water for final polishing .

Advanced Question: How does the trans configuration influence the compound’s interaction with biological targets like ionotropic receptors?

Answer:

- Steric Effects : The trans cyclohexyl group may restrict binding to hydrophobic pockets in glutamate receptors (e.g., NMDA or AMPA subtypes), altering agonist/antagonist activity .

- Pharmacokinetics : The rigid trans conformation enhances metabolic stability compared to cis analogs, as shown in comparative studies of similar Boc-protected acids .

Basic Question: What analytical methods validate the stability of this compound under varying pH conditions?

Answer:

- Accelerated Stability Testing :

- Kinetic Analysis : Calculate half-life (t½) under each condition to guide formulation strategies .

Advanced Question: How can researchers address low yields in the condensation step of Boc-protected propionic acid derivatives?

Answer:

- Catalyst Optimization : Replace traditional acid catalysts with Nb₂O₅/SiO₂, which improves selectivity for trans products in formaldehyde-propionic acid condensations .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of the cyclohexylamine intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.